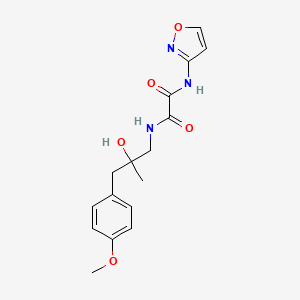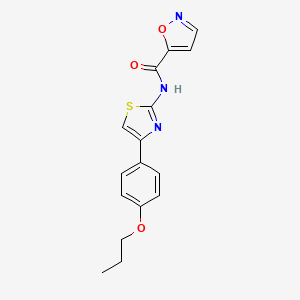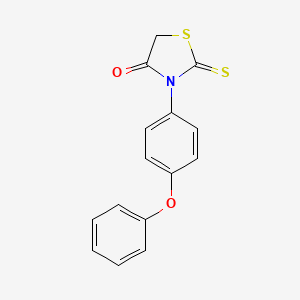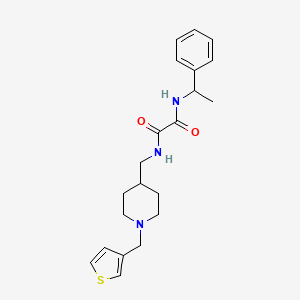![molecular formula C19H17N5O3S B3003388 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1189881-21-7](/img/structure/B3003388.png)
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been studied for its potential anticonvulsant properties and as a DNA intercalator with anticancer activities .
Synthesis Analysis
The compound was synthesized using 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor . The newly synthesized compounds were characterized by IR, (1)H NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of the compound was confirmed chemically by elemental analyses and spectral data (IR, 1 H NMR, 13 C NMR, and Mass) .Chemical Reactions Analysis
The compound was used as a precursor for the syntheses of novel quinoxaline derivatives with potential anticonvulsant properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were characterized by IR, (1)H NMR, and mass spectral data .科学研究应用
Anticancer Activity
The triazoloquinoxaline derivatives have been designed and synthesized for their potential as anticancer agents . They have shown DNA intercalation activities, which is a mechanism by which these compounds can inhibit cancer cell growth. These derivatives have been evaluated against various cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells .
Molecular Docking Studies
Molecular docking studies are performed to investigate the binding modes of these compounds with the DNA active site. This helps in understanding how these derivatives interact at the molecular level and can lead to the development of more effective anticancer drugs .
Antibacterial and Antifungal Activities
Some triazoloquinoxaline derivatives have been assessed for their antibacterial and antifungal activities . This suggests that they could be used in the development of new antimicrobial agents to treat various bacterial and fungal infections .
Anti-proliferative Activities
These compounds have also been tested for their anti-proliferative activities against different cancer cell lines, indicating their potential to prevent the spread of cancer cells .
Inhibition of VEGFR-2
VEGFR-2 is a key target in cancer therapy because it plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing ones, which is essential for tumor growth. Some triazoloquinoxaline derivatives have been designed to inhibit VEGFR-2, which could make them valuable in treating cancers that are dependent on angiogenesis .
作用机制
Target of Action
The primary target of this compound is DNA . The compound intercalates with DNA, which means it inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA and has implications for cell growth and replication .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure of the DNA and interfere with processes such as transcription and replication .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. By intercalating with DNA, the compound can disrupt the normal functioning of the DNA, which can in turn affect the transcription and replication processes . This can lead to a decrease in the proliferation of cells, which is why this compound and others like it are often studied for their potential as anticancer agents .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial in determining its bioavailability .
Result of Action
The result of the compound’s action is a decrease in cell proliferation . By disrupting the normal functioning of DNA through intercalation, the compound can interfere with the transcription and replication processes, leading to a decrease in the proliferation of cells . This is why the compound and others like it are often studied for their potential as anticancer agents .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules can affect the compound’s interaction with its target, DNA .
未来方向
The compound displayed promising anticancer activities, particularly against HepG2, HCT116, and MCF-7 cancer cell lines . It may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs . Further studies are needed to optimize its pharmacokinetic properties and improve its bioavailability .
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-26-12-7-8-14(16(9-12)27-2)21-17(25)10-28-19-18-23-20-11-24(18)15-6-4-3-5-13(15)22-19/h3-9,11H,10H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXNHVRRCNVCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2,4,5-Trimethylphenyl)sulfonyl]piperidine](/img/structure/B3003308.png)
![1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3003309.png)


![2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3003314.png)
![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3003316.png)


![(E)-1-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B3003322.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B3003325.png)